Tryptamine Exhibits 4.8-Fold Higher Potency than Phenylethylamine in Modulating NMDA Receptor Binding
In a direct head-to-head study using rat hippocampal membranes, tryptamine inhibited the specific binding of [3H]MK-801 to the NMDA receptor with an IC50 of 190 µM, whereas the structurally related trace amine phenylethylamine required a concentration of 905 µM to achieve the same effect [1]. This demonstrates that tryptamine is a 4.8-fold more potent non-competitive NMDA receptor blocker than its direct analog.
| Evidence Dimension | Inhibition of [3H]MK-801 binding (NMDA receptor modulation) |
|---|---|
| Target Compound Data | IC50 = 190 µM |
| Comparator Or Baseline | Phenylethylamine, IC50 = 905 µM |
| Quantified Difference | 4.8-fold more potent (lower IC50) |
| Conditions | Rat hippocampal membrane binding assay |
Why This Matters
This data identifies tryptamine as a more potent reference standard than phenylethylamine for in vitro studies investigating the NMDA receptor's polyamine binding site, directly impacting the selection of tool compounds.
- [1] Berger, M. L. (2000). Tryptamine derivatives as non-competitive N-methyl-D-aspartate receptor blockers: studies using [(3)H]MK-801 binding in rat hippocampal membranes. Neuroscience Letters, 296(1), 29-32. DOI: 10.1016/s0304-3940(00)01614-1 View Source
